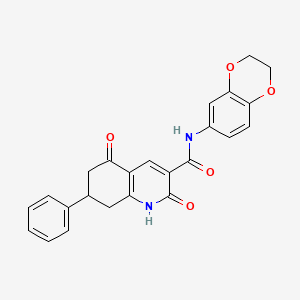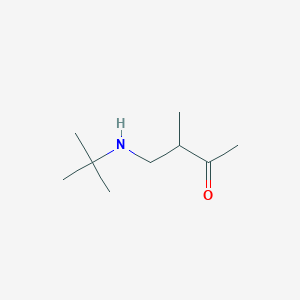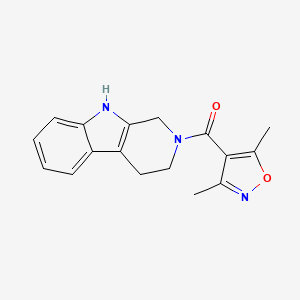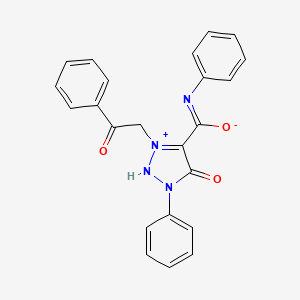
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxin moiety with a hexahydroquinoline core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by its coupling with the hexahydroquinoline core. Key steps include:
Formation of Benzodioxin Moiety: The benzodioxin ring is synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Coupling Reaction: The benzodioxin intermediate is then coupled with a pre-synthesized hexahydroquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent for treating various diseases due to its unique structural features.
Pharmacology: Investigated for its interactions with biological targets and potential as a drug candidate.
Materials Science: Explored for its use in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes such as inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Known for their antibacterial properties.
N-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Studied for their enzyme inhibitory activities.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of a benzodioxin moiety with a hexahydroquinoline core, offering distinct structural and functional properties compared to other similar compounds.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H20N2O5/c27-20-11-15(14-4-2-1-3-5-14)10-19-17(20)13-18(24(29)26-19)23(28)25-16-6-7-21-22(12-16)31-9-8-30-21/h1-7,12-13,15H,8-11H2,(H,25,28)(H,26,29) |
InChI Key |
CUVGZWQXUQACGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(CC(CC4=O)C5=CC=CC=C5)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043750.png)
![1-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11043755.png)
![1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11043766.png)
![4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11043769.png)

![(1S,2R,6R,8S,9R)-N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11043778.png)


![1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-](/img/structure/B11043794.png)

![4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043805.png)
![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B11043809.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11043812.png)
![6-methyl-4-(3-methylthiophen-2-yl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043819.png)
